Lipophilicity Shift vs. Unsubstituted and N-Methyl Analogs
The computed octanol-water partition coefficient (XLogP3) for 1-N,2-N-ditert-butylcyclobutane-1,2-dicarboxamide is 1.2, representing a substantial >2 log-unit increase relative to the unsubstituted parent cyclobutane-1,2-dicarboxamide and an approximate 1.3 log-unit increase over the N,N′-dimethyl analog. This shift moves the compound from a hydrophilic/Beyond-Rule-of-5-compliant profile into a moderately lipophilic range more compatible with passive membrane permeability. Quantitative comparison data are shown below [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Cyclobutane-1,2-dicarboxamide (unsubstituted, CAS 35822-78-7): XLogP3 ≈ -0.9; N,N′-dimethyl-cyclobutane-1,2-dicarboxamide: XLogP3 ≈ -0.1 |
| Quantified Difference | ΔXLogP3 ≈ +2.1 (vs. unsubstituted); ΔXLogP3 ≈ +1.3 (vs. N,N′-dimethyl) |
| Conditions | Values computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 [1] |
Why This Matters
A >2 log-unit lipophilicity differential fundamentally alters predicted membrane partitioning, plasma protein binding, and nonspecific binding in biochemical assays, meaning that screening results obtained with the unsubstituted analog cannot be directly extrapolated to the di-tert-butyl compound and vice versa.
- [1] PubChem. (2024). Computed physicochemical properties for CID 46363 (target), cyclobutane-1,2-dicarboxamide, and N,N′-dimethyl-cyclobutane-1,2-dicarboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64011-95-6 View Source
